Tribenoside

Catalog No.
S545791
CAS No.
10310-32-4
M.F
C29H34O6
M. Wt
478.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tribenoside

CAS Number

10310-32-4

Product Name

Tribenoside

IUPAC Name

(3R,4R,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-2-ethoxy-4-phenylmethoxyoxolan-3-ol

Molecular Formula

C29H34O6

Molecular Weight

478.6 g/mol

InChI

InChI=1S/C29H34O6/c1-2-32-29-26(30)28(34-20-24-16-10-5-11-17-24)27(35-29)25(33-19-23-14-8-4-9-15-23)21-31-18-22-12-6-3-7-13-22/h3-17,25-30H,2,18-21H2,1H3/t25-,26-,27-,28-,29?/m1/s1

InChI Key

ULLNJSBQMBKOJH-VIVFLBMVSA-N

SMILES

CCOC1C(C(C(O1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O

Solubility

Soluble in DMSO

Synonyms

Ba 21401, Ba-21401, Ciba 21401 Ba, Ciba 21401-Ba, ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside, Glyvenol, tribenol, tribenoside, tribenoside, (alpha)-isomer, tribenoside, (beta)-isomer

Canonical SMILES

CCOC1C(C(C(O1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O

Isomeric SMILES

CCOC1[C@@H]([C@H]([C@H](O1)[C@@H](COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O

Description

The exact mass of the compound Tribenoside is 478.2355 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. It belongs to the ontological category of glycoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Circulation and Blood Flow

Tribenoside has been investigated for its potential to improve circulation. Studies suggest it might improve blood flow by increasing capillary permeability and reducing blood viscosity []. This could be beneficial for conditions like chronic venous insufficiency (CVI) characterized by poor blood flow in the legs. However, more research is needed to confirm these effects and determine the optimal dosage for therapeutic benefit [].

Cellular Protection and Antioxidant Activity

Tribenoside exhibits antioxidant properties, potentially protecting cells from damage caused by free radicals. Studies suggest it might increase the activity of enzymes that scavenge free radicals and reduce oxidative stress []. This has led to research exploring its potential role in conditions associated with oxidative stress, such as diabetic complications and neurodegenerative diseases. However, further research is necessary to determine its effectiveness in these contexts [].

Tribenoside is a glycoside compound classified as a glucofuranoside derivative. Its molecular formula is C29H34O6, with a molecular weight of approximately 478.58 g/mol. This compound exhibits potent anti-inflammatory and anti-allergic properties, functioning as an antagonist to various inflammatory mediators, including histamine, serotonin, and bradykinin. Tribenoside is particularly noted for its ability to decrease capillary permeability, thereby reducing edema and combating pathological processes in capillaries and veins. It is commonly used in the treatment of venous circulation diseases and does not significantly affect carbohydrate metabolism, making it suitable for diabetic patients .

  • Anti-inflammatory: Tribenoside may reduce inflammation in hemorrhoidal tissues, alleviating pain and discomfort [, ].
  • Vasoprotective: It might improve blood vessel tone and reduce vascular permeability, leading to decreased swelling and bleeding [].
  • Wound healing: Studies suggest tribenoside can stimulate the production of laminin, a protein crucial for tissue repair, promoting wound healing in the affected area [].

Tribenoside is generally considered safe when used as directed. However, some mild side effects like itching or burning sensation at the application site have been reported []. There is no data available on its toxicity or flammability.

, primarily focusing on the formation of glycosidic bonds. A typical reaction pathway includes the following steps:

  • Formation of Intermediate: The reaction begins with the addition of benzyl chloride to acetone glucose in the presence of a phase transfer catalyst and potassium hydroxide at elevated temperatures (85-95°C). This step generates an intermediate product.
  • Hydrochloric Acid Treatment: The intermediate is then treated with hydrochloric acid in ethanol, facilitating further reactions that lead to the formation of tribenoside.
  • Purification: The final product is purified through techniques such as solvent extraction and filtration to remove impurities, yielding tribenoside with high purity .

Tribenoside displays a range of biological activities:

  • Anti-inflammatory Effects: It reduces vascular permeability and promotes vasoconstriction, making it effective for conditions like hemorrhoids and varicose veins.
  • Antiallergic Properties: By antagonizing inflammatory mediators, it alleviates symptoms associated with allergic reactions.
  • Venous Health: It is utilized in treating phlebitis and post-thrombotic syndrome by improving venous circulation .

Tribenoside can be synthesized through various methods, including:

  • Chemical Synthesis: The most common method involves the reaction of acetone glucose with benzyl chloride under controlled conditions, as described earlier.
  • Alternative Methods: Other methods may include enzymatic synthesis or modifications of existing glycosides to enhance yield or reduce side effects.

The choice of synthesis method can impact the purity and yield of the final product, with traditional chemical methods often requiring careful control of reaction conditions to minimize impurities .

Tribenoside has several applications in medicine:

  • Treatment of Hemorrhoids: It is frequently prescribed for both internal and external hemorrhoids due to its anti-inflammatory properties.
  • Management of Venous Disorders: It is effective in treating varicose veins and phlebitis.
  • Adjunct Therapy: Used in conjunction with other treatments for post-thrombotic syndrome .

Research indicates that tribenoside interacts with various biological pathways:

  • Histamine Receptor Antagonism: Its ability to block histamine receptors contributes to its antiallergic effects.
  • Serotonin Pathway Modulation: Tribenoside may influence serotonin pathways, which are critical in regulating mood and vascular functions.
  • Inflammatory Mediator Interaction: Studies show it reduces the action of bradykinin and other inflammatory substances, highlighting its role in managing inflammation .

Tribenoside shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
GlyvenolC29H34O6Used similarly for venous disorders but may have different side effects.
TribenolC29H34O6An isomer that may exhibit different pharmacological properties.
Ethyl 3,5,6-tri-o-benzyl-D-glucofuranosideC29H34O6A precursor compound that may have varying bioavailability.
Tribenoside (alpha-isomer)C29H34O6Specific stereochemistry influencing its activity profile.
Tribenoside (beta-isomer)C29H34O6Another stereoisomer that may differ in efficacy or mechanism.

Tribenoside's unique structure allows it to effectively target specific pathways involved in inflammation and vascular health while maintaining a favorable safety profile in diabetic patients .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

478.23553880 g/mol

Monoisotopic Mass

478.23553880 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z7N0Y673NU

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

ATC Code

C - Cardiovascular system
C05 - Vasoprotectives
C05A - Agents for treatment of hemorrhoids and anal fissures for topical use
C05AX - Other agents for treatment of hemorrhoids and anal fissures for topical use
C05AX05 - Tribenoside
C - Cardiovascular system
C05 - Vasoprotectives
C05C - Capillary stabilizing agents
C05CX - Other capillary stabilizing agents
C05CX01 - Tribenoside

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

10310-32-4

Wikipedia

Tribenoside

Dates

Modify: 2023-08-15
1: Kikkawa Y, Takaki S, Matsuda Y, Okabe K, Taniguchi M, Oomachi K, Samejima T, Katagiri F, Hozumi K, Nomizu M. The influence of Tribenoside on expression and deposition of epidermal laminins in HaCaT cells. Biol Pharm Bull. 2010;33(2):307-10. PubMed PMID: 20118558.
2: Lorenc Z, Gökçe Ö. Tribenoside and lidocaine in the local treatment of hemorrhoids: an overview of clinical evidence. Eur Rev Med Pharmacol Sci. 2016 Jun;20(12):2742-51. Review. PubMed PMID: 27383331.
3: Kalbhen DA, Felten K. Effects of tribenoside (Glyvenol) on experimental osteoarthrosis. Pharmacology. 1979;19(2):68-74. PubMed PMID: 583363.
4: Kalbhen DA, Scherbach E, Felten K. [Histology of the antiarthritic effect of tribenoside in experimental gonarthrosis]. Z Rheumatol. 1981 Mar-Apr;40(2):72-86. German. PubMed PMID: 6895141.
5: Sioufi A, Pommier F. Biotransformation of tribenoside into benzoic acid in man. Eur J Drug Metab Pharmacokinet. 1982;7(3):223-8. PubMed PMID: 6897385.
6: Kalbhen DA, Scherbach E, Felten K. Histological investigations of the antiarthrotic effect of tribenoside (Glyvenol) in experimental osteoarthrosis. J Rheumatol. 1983 Apr;10(2):267-81. PubMed PMID: 6345770.
7: Endo H, Kawada A, Yudate T, Aragane Y, Yamada H, Tezuka T. Drug eruption due to tribenoside. Contact Dermatitis. 1999 Oct;41(4):223. PubMed PMID: 10515105.
8: Plenis A, Konieczna L, Miękus N, Bączek T. Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside Along with Their Impurities Supported by the QSRR Approach. Chromatographia. 2013 Mar;76(5-6):255-265. Epub 2012 Nov 1. PubMed PMID: 23482886; PubMed Central PMCID: PMC3585984.
9: Kubicsek T, Kazy Z, Czeizel AE. Teratogenic potential of tribenoside, a drug for the treatment of haemorrhoids and varicose veins--a population-based case--control study. Reprod Toxicol. 2011 May;31(4):464-9. doi: 10.1016/j.reprotox.2010.12.001. Epub 2010 Dec 21. PubMed PMID: 21182931.
10: Inoue A, Tamagawa-Mineoka R, Katoh N, Kishimoto S. Allergic contact dermatitis caused by tribenoside. Contact Dermatitis. 2009 Jun;60(6):349-50. doi: 10.1111/j.1600-0536.2009.01544.x. PubMed PMID: 19489977.
11: Spinella G, Majorana M. [Tribenoside in the treatment of varicose disease of the lower limbs: controlled clinical study]. Clin Ter. 1982 Jun 30;101(6):587-601. Italian. PubMed PMID: 6751664.
12: Muschietti B. [Clinical double blind trial with natural diosmin, synthetic diosmin and tribenoside (author's transl)]. Schweiz Rundsch Med Prax. 1978 Sep 26;67(39):1449-52. French. PubMed PMID: 362404.
13: Wilhelmi G. Regeneration-promoting properties of tribenoside in Amblystoma mexicanum. Pharmacology. 1976;14(5):397-404. PubMed PMID: 1037626.
14: Majer H. Stabilization of rat erythrocytes against the haemolytic effect of glass particles by tribenoside. Agents Actions. 1975 May;5(2):161-3. PubMed PMID: 1174008.
15: Jaques R, Keberle H, Riesterer L, Schmid K. On the percutaneous absorption of tribenoside applied topically to the mouse ear. Experientia. 1969 Oct 15;25(10):1023-4. PubMed PMID: 4243405.
16: Jaques R. The pharmacological activity of tribenoside. Pharmacology. 1977;15(5):445-60. PubMed PMID: 578928.
17: Rüegg M, Jaques R. Tribenoside as an inhibitor of chemically induced histamine release. Experientia. 1974 Apr 15;30(4):399-401. PubMed PMID: 4135153.
18: Wilhelmi G. [Preventive effect of tribenoside in spontaneous arthrosis of the mouse]. Z Rheumatol. 1977 Mar-Apr;36(3-4):112-9. German. PubMed PMID: 577067.
19: Wilhelmi G, Faust R. Suitability of the C57 black mouse as an experimental animal for the study of skeletal changes due to ageing, with special reference to osteo-arthrosis and its response to tribenoside. Pharmacology. 1976;14(4):289-96. PubMed PMID: 947093.
20: Wilhelmi G. [Effect of orally administered tribenoside on wound healing in the normal rat skin]. Arzneimittelforschung. 1974 Jun;24(6):934-7. German. PubMed PMID: 4408053.

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